Higher Boiling Point Expands the Process Window for Vapor Phase Soldering Relative to Perfluorodecalin and Smaller Perfluorocyclohexanes
Perfluoroethyldimethylcyclohexane exhibits a boiling point of approximately 146°C , which is 4°C higher than perfluorodecalin (142°C) and substantially higher than perfluoroethylcyclohexane (101.7°C), perfluoro-p-dimethylcyclohexane (102.0°C), and perfluoromethylcyclohexane (76.0°C) . This higher boiling point enables higher soldering temperatures compatible with lead‑free solder reflow while maintaining the vapor blanket integrity essential for consistent heat transfer. Unlike perfluoropolyether mixtures that fractionate and shift boiling range over time, this single-compound fluid retains a sharply defined boiling point throughout its service life .
| Evidence Dimension | Normal Boiling Point at Atmospheric Pressure |
|---|---|
| Target Compound Data | ≈146°C |
| Comparator Or Baseline | Perfluorodecalin: 142°C; Perfluoroethylcyclohexane: 101.7°C; Perfluoro-p-dimethylcyclohexane: 102.0°C; Perfluoromethylcyclohexane: 76.0°C |
| Quantified Difference | +4°C vs. perfluorodecalin; +44–70°C vs. smaller perfluorocyclohexanes |
| Conditions | Atmospheric pressure; single-compound fluid; confirmed by GC/MS and 19F NMR |
Why This Matters
For procurement, selecting perfluoroethyldimethylcyclohexane avoids the thermal ceiling limitation of perfluorodecalin and eliminates the process uncertainty caused by boiling‑point drift in multi‑component PFC mixtures, enabling reliable lead‑free soldering of advanced electronic assemblies.
- [1] Graybill, J.K.; George, G.B. Perfluoro (ethyldimethylcyclohexane). European Patent EP0521492A2, January 13, 1993. View Source
- [2] Castro, C.I.; Briceno, J.C. Perfluorocarbon-based oxygen carriers: review of products and trials. Artificial Organs, 2010, 34(8), 622–634. (Table 2). View Source
